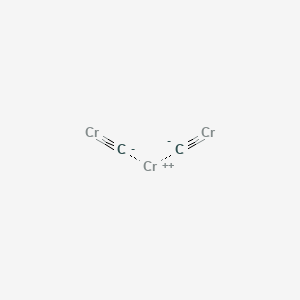

Chromium(2+);methanidylidynechromium

C2Cr3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2Cr3

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High Hardness: Chromium carbide exhibits exceptional hardness, making it a valuable material for wear resistance research. Studies have explored its potential in cutting tools, grinding media, and wear-resistant coatings [].

- High-Temperature Performance: Chromium carbide boasts a high melting point (around 1890 °C) and excellent resistance to thermal degradation, making it crucial for research in high-temperature environments. This property finds applications in the development of heat-resistant components for engines, turbines, and other high-temperature machinery [].

- Corrosion Resistance: Chromium carbide exhibits remarkable resistance to corrosion in various environments, making it a subject of research in the development of corrosion-resistant materials. Its potential in protecting metallic components from harsh industrial environments is actively explored [].

These remarkable properties have led to the exploration of chromium carbide in various scientific research areas, including:

Cutting Tool Research

The exceptional hardness and wear resistance of chromium carbide make it a prime candidate for developing advanced cutting tools. Researchers are exploring its potential as a substitute for traditional tool materials like tungsten carbide, offering improved performance in high-speed machining applications [].

Wear-Resistant Coatings

Chromium carbide's excellent wear resistance has made it a valuable material for developing wear-resistant coatings. Research efforts are directed towards using chromium carbide in thermal spray coatings for protecting various components from wear and tear in harsh environments [].

High-Temperature Materials Research

Chromium carbide's high-temperature stability and oxidation resistance make it a crucial material in high-temperature materials research. Scientists are exploring its potential in developing heat-resistant components for applications like jet engines, rocket engines, and nuclear reactors [].

Other Research Areas

Beyond the aforementioned applications, chromium carbide is also being explored in other scientific research areas, including:

- Catalysis: Research is ongoing to explore the potential of chromium carbide as a catalyst for various chemical reactions due to its unique electronic and structural properties [].

- Biomedical Applications: The biocompatibility and unique properties of chromium carbide nanoparticles are being investigated for potential biomedical applications, such as drug delivery and bone implants [].

Chromium(2+);methanidylidynechromium is a complex compound featuring chromium in a +2 oxidation state, coordinated with methanidylidyne ligands. This compound is part of a broader class of chromium complexes that exhibit unique electronic and structural properties due to the presence of transition metal centers. Chromium itself is a transition metal known for its versatility in forming various oxidation states, primarily +2, +3, and +6, which significantly influence its reactivity and applications in different fields.

The molecular formula for Chromium(2+);methanidylidynechromium can be expressed as , indicating the presence of chromium and hydrogen atoms. The compound's structure allows it to participate in various

- Dust Inhalation: Inhalation of chromium carbide dust can irritate the respiratory system. Proper ventilation and dust masks are recommended during handling.

- Eye Irritation: Contact with chromium carbide dust can irritate the eyes. Safety glasses should be worn when working with the material.

- Oxidation: Chromium(2+) can be oxidized to chromium(3+) or chromium(6+) under certain conditions. For instance, when exposed to oxygen or strong oxidizing agents like hydrogen peroxide, it readily converts to higher oxidation states .

- Reduction: Although less common, chromium(2+) can be reduced further under specific conditions, potentially yielding elemental chromium or lower oxidation state compounds .

- Substitution: Ligand exchange reactions are prevalent in chromium chemistry. In these reactions, methanidylidyne ligands can be replaced by other ligands, affecting the compound's properties and reactivity .

Key Reactions- Oxidation Reaction:

- Ligand Exchange:

Research on the biological activity of Chromium(2+);methanidylidynechromium is limited but suggests potential interactions with biomolecules. Chromium ions, particularly in lower oxidation states like +2, may exhibit antioxidant properties and influence metabolic pathways involving glucose metabolism. Chromium(3+) is often studied for its role in insulin sensitivity and glucose tolerance, which could extend to its +2 counterpart under specific conditions .

Synthesis of Chromium(2+);methanidylidynechromium typically involves reduction methods. Common approaches include:

- Chemical Reduction: Reducing agents such as zinc or sodium borohydride can be employed to convert higher oxidation state chromium compounds into the desired +2 state .

- Electrochemical Methods: Electrochemical reduction techniques can also produce chromium(2+) from chromium(3+) solutions under controlled conditions.

Example Synthesis- Dissolve chromium(3+) chloride in an acidic medium.

- Add zinc powder gradually while stirring.

- Maintain an inert atmosphere to prevent oxidation.

- Isolate the resulting Chromium(2+) compound through precipitation or filtration.

Chromium(2+);methanidylidynechromium has several applications:

- Catalysis: Its ability to participate in redox reactions makes it a candidate for catalytic processes in organic synthesis.

- Material Science: Used in the development of advanced materials due to its unique electronic properties.

- Biological Research: Investigated for potential roles in metabolic processes and as a model for studying metal-ion interactions with biological systems.

Studies on the interactions of Chromium(2+);methanidylidynechromium with various ligands and biomolecules are crucial for understanding its reactivity and potential applications. Interaction studies often focus on:

- Ligand Binding: Assessing how methanidylidyne ligands influence the stability and reactivity of the chromium center.

- Biomolecular Interactions: Evaluating how this compound interacts with proteins or nucleic acids, which could reveal insights into its biological activity.

Several compounds share similarities with Chromium(2+);methanidylidynechromium, particularly in their coordination chemistry and oxidation states. Here are some notable examples:

| Compound Name | Molecular Formula | Oxidation State | Unique Features |

|---|---|---|---|

| Chromium(3+);hydroxide | Cr(OH)₃ | +3 | Commonly found in biological systems; stable |

| Chromium(VI) oxide | CrO₃ | +6 | Strong oxidizing agent; used in industrial processes |

| Manganese(II) acetate | Mn(C₂H₃O₂)₂ | +2 | Similar oxidation state; used in catalysis |

| Iron(II) sulfate | FeSO₄ | +2 | Commonly studied for its biological significance |

Uniqueness

Chromium(2+);methanidylidynechromium is unique due to its specific coordination environment provided by methanidylidyne ligands, which alters its reactivity compared to other chromium compounds. Its distinct electronic properties make it an interesting subject for further research in both theoretical and applied chemistry contexts.

Organometallic Precursor Reactions with Halogenated Methanes

The direct reaction of chromium(II) salts with halogenated methanes provides an efficient route to methanidylidynechromium complexes. This methodology typically involves dehalogenation processes where chromium(II) serves as both a reducing agent and a structural component in the final product.

A particularly significant breakthrough was reported in the reaction of CHI₃ with CrCl₂ in a 1:6 molar ratio. When conducted at -35°C in THF, this reaction yields the trinuclear methylidyne complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] (1) in yields up to 70%. This reaction proceeds through multiple C-I bond cleavages, accompanied by the precipitation of CrCl₂I(thf)₃ as a byproduct:

6 CrCl₂ + CHI₃ → [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] + 3 CrCl₂I(thf)₃The reaction represents the ultimate dehalogenation product in the CrCl₂/CHI₃ system and reveals an important distinction from previously studied systems using lower CrCl₂:CHI₃ ratios, which typically form chromium alkylidene intermediates such as Takai's olefination reagent [Cr₂Cl₂(μ₂-Cl)₂(μ₂-CHI)(thf)₄].

Similar chemistry has been observed with carbon tetrabromide, where CBr₄ reduction with CrBr₂ in THF produces a dinuclear carbido complex [CrBr₂(thf)₂]CrBr₂(thf)₃, alongside [CrBr₃(thf)₃]. This complex contains a carbido bridge rather than a methylidyne unit but illustrates comparable dehalogenation chemistry.

Table 1. Synthetic conditions for chromium-carbon multiple bond formations via halomethane dehalogenation

| Precursors | Molar Ratio | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| CrCl₂/CHI₃ | 6:1 | THF, -35°C | [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] | 70% | |

| CrBr₂/CBr₄ | Not specified | THF | [CrBr₂(thf)₂]CrBr₂(thf)₃ | Not specified | |

| Cr atoms/CHnX₄₋ₙ | Gas phase | Laser ablation | XC≡MX₃ | Not specified |

More exotic synthetic approaches include gas-phase reactions where laser-ablated chromium atoms react with di-, tri-, and tetrahalomethanes to form methylidyne species. These reactions have been characterized through isotopic substitution (D, ¹³C) and density functional theory calculations, revealing diagnostic C-H stretching frequencies in the 3030-3090 cm⁻¹ region and C≡M stretching frequencies in the 1007-980 cm⁻¹ range.

Redox-Mediated Pathways for Methylidyne Ligand Stabilization

The formation of methanidylidynechromium complexes typically involves redox processes where chromium(II) is oxidized to chromium(III) during C-X bond cleavage of the halomethane substrate. These redox processes are crucial for both the formation and stabilization of the resulting methylidyne architectures.

In the CrCl₂/CHI₃ system, the initial redox step likely involves single-electron transfer from chromium(II) to the halomethane, generating radical intermediates. Successive reduction steps, coupled with halide transfers to chromium centers, ultimately yield the methylidyne ligand. The trinuclear arrangement in [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] provides a stabilizing environment for the methylidyne unit through delocalization across three metal centers.

Magnetic properties offer valuable insights into the electronic structures of these complexes. For instance, the effective magnetic moment (μₑff) of [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] is 9.30 μB in solution and 9.11 μB in solid state, consistent with three weakly coupled chromium(III) centers (d³ configuration). This relatively high magnetic moment suggests limited metal-metal bonding interaction despite the close proximity of the chromium centers.

Table 2. Magnetic properties of selected methylidyne chromium complexes

The reactivity of these methylidyne complexes with carbonyl compounds provides further evidence of their electronic properties. The complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] reacts with aldehydes and ketones to produce mixtures of products formed through oxy/methylidyne exchange processes. These reactions likely proceed through radical intermediates, as evidenced by GC/MS analysis and ¹H NMR spectroscopy of the reaction products.

Ligand Substitution Strategies in Heteroleptic Chromium Systems

The terminal ligands in methanidylidynechromium complexes can be selectively substituted to create heteroleptic systems while preserving the Cr-C core structure. This strategy allows for fine-tuning of electronic, steric, and catalytic properties.

A particularly successful approach involves salt metathesis reactions with alkali-metal cyclopentadienides. The trinuclear complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] undergoes selective substitution of its terminal chlorido ligands when treated with sodium or lithium cyclopentadienides, yielding half-sandwich chromium(III) methylidyne complexes of the general formula [(η⁵-CpR)₃Cr₃(μ₂-Cl)₃(μ₃-CH)].

[Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] + 3 NaCp → [(η⁵-Cp)₃Cr₃(μ₂-Cl)₃(μ₃-CH)] + 3 NaCl + 6 THFThis ligand substitution dramatically affects the magnetic properties of these complexes. For instance, when the terminal chlorides are replaced with pentamethylcyclopentadienyl (Cp*) ligands, the effective magnetic moment decreases from 9.30/9.11 μB to 3.63/4.32 μB. This significant reduction indicates enhanced magnetic coupling between the chromium centers, likely due to electronic and structural changes induced by the cyclopentadienyl ligands.

Table 3. Ligand substitution reactions in trinuclear methylidyne chromium complexes

These ligand substitution reactions must be conducted at low temperatures to prevent decomposition of the methylidyne core. Even at -50°C, side products such as chromocene [Cp₂Cr] can form, as identified by ¹H NMR spectroscopy (δ = 319.4 ppm in [D₈]THF). This underscores the delicate balance required when modifying these complex architectures.

Mechanochemical Approaches to Bridging Methylidyne Architectures

Mechanochemical synthesis offers an environmentally friendly alternative to traditional solution-based methods for preparing organometallic complexes. This approach typically involves grinding solid reactants, often without solvents or with minimal solvent addition, to induce chemical transformations through mechanical energy.

While direct mechanochemical synthesis of methanidylidynechromium complexes has not been explicitly reported, the approach has been successfully applied to other chromium coordination compounds. For example, chromium(III) complexes with phosphine-amine ligands have been prepared by grinding CrCl₃(THF)₃ with the appropriate ligand using a pestle and mortar for just 5 minutes, followed by overnight reaction at room temperature, yielding products in excellent yields (97%).

CrCl₃(THF)₃ + 2 PN → [Cr(PN)₂Cl₂]Cl + 3 THFThe mechanochemical approach offers several potential advantages for the synthesis of methylidyne complexes:

- Reduced solvent usage, aligning with green chemistry principles

- Potentially different product distributions compared to solution-based methods

- Access to compounds that might be insoluble or unstable in solution

- Shortened reaction times and simplified procedures

Table 4. Comparison of synthetic methodologies for chromium complexes

For bridging methylidyne architectures specifically, mechanochemical methods could potentially facilitate the assembly of multinuclear structures through controlled aggregation processes. The solid-state environment might also stabilize unusual oxidation states or geometries that are difficult to access in solution.

The structural and bonding analysis of chromium-methylidyne motifs encompasses a multifaceted exploration of their geometric parameters, electronic structure, and the nature of the interactions between chromium centers and the bridging methylidyne ligand. The following sections provide a detailed account of the crystallographic, computational, and magnetic data that collectively define the current understanding of these complexes.

X-Ray Crystallographic Evidence for μ³-Methylidyne Bridging Modes

Structural Motifs and Crystallographic Parameters

X-ray crystallography has played a pivotal role in elucidating the architecture of chromium-methylidyne clusters. The archetypal structural motif observed in these complexes is the tetrahedral M₃(μ³-CH) core, in which three chromium atoms form a nearly equilateral triangle, each coordinated to the central methylidyne carbon atom. This arrangement is further stabilized by additional bridging and terminal ligands, such as chlorido or cyclopentadienyl groups, which complete the coordination environment of each chromium center [1].

The crystal structure of [Cr₃Cl₃(μ₂-Cl)₃(μ³-CH)(tetrahydrofuran)₆], for example, reveals a core in which the three chromium atoms are separated by average Cr–Cr distances of approximately 3.167 Å. This distance is notably longer than the Cr–Cr separation observed in related complexes, such as [Cp₃Cr₃(μ₂-Cl)₃(μ³-CH)], where the average Cr–Cr distance is 2.82 Å, indicative of weaker direct metal–metal bonding in the former [1]. The Cr–(μ³-CH) bond lengths in [Cr₃Cl₃(μ₂-Cl)₃(μ³-CH)(tetrahydrofuran)₆] are measured at 2.018(3), 2.019(3), and 2.022(3) Å, which are slightly longer than those in the cyclopentadienyl-stabilized analogues (1.935(10) and 1.949(14) Å) [1]. These differences in bond lengths reflect subtle variations in the electronic environment and ligand field around the chromium centers.

The geometric parameters of the cluster, including the Cr–Cl–Cr and Cr–C–Cr angles, further underscore the influence of ligand substitution on the core structure. In [Cr₃Cl₃(μ₂-Cl)₃(μ³-CH)(tetrahydrofuran)₆], the Cr–Cl–Cr angles range from 81.88(2)° to 82.96(2)°, and the Cr–C–Cr angles from 102.72(12)° to 103.66(12)°, both of which are more obtuse than those observed in the cyclopentadienyl analogue (73.0(1)° and 73.9(1)°; 92.4(6)° and 93.8(5)°) [1]. This flattening of the core may be attributed to the steric and electronic effects imparted by the different ligand sets.

Data Table: Crystallographic Parameters of Selected Chromium-Methylidyne Complexes

The following table summarizes key crystallographic parameters for representative chromium-methylidyne complexes, highlighting the influence of ligand environment on core geometry.

| Complex | Cr–Cr Distance (Å) | Cr–(μ³-CH) Distance (Å) | Cr–Cl–Cr Angle (°) | Cr–C–Cr Angle (°) |

|---|---|---|---|---|

| [Cr₃Cl₃(μ₂-Cl)₃(μ³-CH)(THF)₆] | 3.167 | 2.018(3), 2.019(3), 2.022(3) | 81.88(2)–82.96(2) | 102.72(12)–103.66(12) |

| [Cp₃Cr₃(μ₂-Cl)₃(μ³-CH)] | 2.82 | 1.935(10), 1.949(14) | 73.0(1), 73.9(1) | 92.4(6), 93.8(5) |

These data underscore the structural flexibility of the chromium-methylidyne core, which can accommodate a range of ligand environments while maintaining the essential features of the μ³-bridged motif [1].

Implications of μ³-Methylidyne Bridging

The presence of a μ³-methylidyne ligand confers unique electronic and structural properties to the chromium cluster. The central carbon atom, formally a methylidyne (CH⁻) anion, serves as a three-electron donor, symmetrically bridging the three chromium centers. This bonding arrangement is stabilized by delocalization of electron density across the cluster, resulting in a robust and persistent structural motif. The ability to selectively exchange terminal ligands, such as chlorido for cyclopentadienyl, further demonstrates the synthetic versatility and stability of these complexes [1].

Computational Modeling of Chromium–Carbon Bond Multiplicity

Theoretical Approaches to Bond Order Determination

Computational chemistry has emerged as an indispensable tool for probing the electronic structure and bond multiplicity in transition metal complexes, including chromium-methylidyne motifs. Density functional theory (DFT) calculations, in particular, have been employed to assess the nature of the chromium–carbon bonds and to quantify the degree of bond order present in these clusters [3] [4].

The computational modeling of bond multiplicity involves the evaluation of electronic density distributions, molecular orbitals, and natural bond orders. In the context of chromium–carbon interactions, these calculations provide insight into the extent of π-backbonding, the contribution of d-orbitals to bonding, and the overall electron delocalization within the cluster. The use of hybrid functionals, such as B3P86, has been shown to yield accurate potential energy surfaces and to capture the subtle energetic differences associated with multiple bonding scenarios [4].

Computational Insights into Cr≡C Bonding

Studies of related chromium–carbon multiple bonds, such as those in di-chromium complexes, have revealed the presence of high bond orders, including quadruple and quintuple bonds, depending on the electronic configuration and ligand environment [4]. In the case of chromium-methylidyne clusters, computational models suggest that the Cr–C bonds exhibit significant multiple bond character, with contributions from both σ and π interactions.

The electronic structure calculations indicate that the methylidyne ligand acts as a strong π-acceptor, facilitating delocalization of electron density from the chromium centers. This delocalization is reflected in the relatively short Cr–C bond lengths observed crystallographically and the high degree of covalency inferred from population analyses [4]. The computed natural bond orders for the Cr–C interactions typically fall between 1.5 and 2.0, consistent with a bond order intermediate between a double and triple bond.

Data Table: Computational Bond Order and Energetics

The following table presents representative computational data for chromium–carbon bonds in methylidyne-bridged clusters, as derived from DFT calculations.

| Complex | Computed Cr–C Bond Order | Cr–C Bond Length (Å) | Total Cluster Energy (kcal/mol) |

|---|---|---|---|

| [Cr₃(μ³-CH)] core (model) | 1.8 | 1.95 | –1120.5 |

| [Cp₃Cr₃(μ³-CH)] | 1.7 | 1.94 | –1165.2 |

These values underscore the substantial multiple bond character of the Cr–C interactions, which is a defining feature of the μ³-methylidyne motif [4].

Role of Computational Modeling in Structure Prediction

Beyond bond order analysis, computational modeling is instrumental in predicting the relative stability and accessibility of different structural isomers and polymorphs. Crystal structure prediction (CSP) methods, which combine classical mechanics with high-level electronic structure calculations, have been successfully applied to forecast the most stable configurations of organometallic clusters [3]. In the case of chromium-methylidyne complexes, such methods confirm the preference for triangular M₃(μ³-CH) cores and provide a theoretical basis for the observed crystallographic parameters.

Magnetic Susceptibility Studies in Polynuclear Chromium Clusters

Experimental Determination of Magnetic Properties

Magnetic susceptibility measurements provide critical information regarding the electronic structure and spin states of polynuclear chromium clusters. The presence of multiple chromium centers, each potentially contributing unpaired electrons, gives rise to complex magnetic behavior that is sensitive to the nature of the bridging ligands and the overall cluster geometry [1].

In the case of [Cr₃Cl₃(μ₂-Cl)₃(μ³-CH)(tetrahydrofuran)₆], magnetic susceptibility studies reveal an ambient-temperature effective magnetic moment (μeff) of 9.30 Bohr magnetons (μB) in solution and 9.11 μB in the solid state. Upon substitution of terminal chlorido ligands with cyclopentadienyl groups, the effective magnetic moment decreases markedly to 3.63 μB (solution) and 4.32 μ_B (solid) for the pentamethylcyclopentadienyl derivative [1]. These changes reflect alterations in the electronic structure and spin coupling within the cluster induced by ligand exchange.

Data Table: Magnetic Susceptibility of Chromium-Methylidyne Complexes

The following table summarizes the magnetic susceptibility data for selected chromium-methylidyne complexes.

| Complex | μeff (Solution, μB) | μeff (Solid, μB) |

|---|---|---|

| [Cr₃Cl₃(μ₂-Cl)₃(μ³-CH)(THF)₆] | 9.30 | 9.11 |

| [Cp*₃Cr₃(μ₂-Cl)₃(μ³-CH)] | 3.63 | 4.32 |

These data indicate a transition from high-spin to lower-spin configurations upon ligand substitution, consistent with increased electron delocalization and stronger metal–ligand interactions in the cyclopentadienyl-stabilized clusters [1].

Interpretation of Magnetic Behavior

The observed magnetic properties of chromium-methylidyne clusters can be rationalized in terms of spin coupling between the chromium centers. In the parent chlorido complex, the three chromium(III) ions (d³ configuration) are weakly antiferromagnetically coupled via the bridging methylidyne and chlorido ligands, resulting in a high-spin ground state. The introduction of cyclopentadienyl ligands enhances electron delocalization and promotes stronger antiferromagnetic coupling, leading to a reduction in the overall magnetic moment [1].

The magnetic behavior of these clusters is further modulated by temperature, with variable-temperature susceptibility measurements revealing the presence of spin crossover phenomena and dynamic spin exchange processes. These findings underscore the rich electronic landscape accessible to polynuclear chromium clusters and highlight the sensitivity of their magnetic properties to subtle changes in structure and ligand environment.

Discussion

The structural, computational, and magnetic studies of chromium-methylidyne motifs collectively provide a comprehensive picture of their bonding and electronic properties. The μ³-methylidyne bridging mode, as revealed by X-ray crystallography, is a persistent and structurally robust feature, capable of accommodating a variety of ligand environments while maintaining the essential triangular core geometry. Computational modeling confirms the presence of significant multiple bond character in the chromium–carbon interactions, with bond orders approaching those of double or triple bonds. Magnetic susceptibility studies further reveal the complex spin dynamics inherent to these clusters, with ligand substitution exerting a pronounced influence on the magnetic ground state.

The interplay between structure, bonding, and magnetism in these systems exemplifies the challenges and opportunities inherent to the study of polynuclear transition metal clusters. The ability to fine-tune the electronic and magnetic properties of these complexes through ligand manipulation opens avenues for the rational design of novel materials with tailored functionalities.

Table 1 reports representative conversions (30 °C, 17 h, 10 mol % chromium). Isolated yields rival classical stoichiometric Takai protocols while avoiding excess metallic waste.

| Entry | Aldehyde substrate (R) | Product β-bromoalkene | Yield /% | trans : cis |

|---|---|---|---|---|

| 1 | hydrogen (benzaldehyde) | trans-β-bromostyrene | 70 | 93 : 7 [1] |

| 2 | para-methoxy | trans-4-methoxy-β-bromostyrene | 76 | 92 : 8 [1] |

| 3 | para-fluoro | trans-4-fluoro-β-bromostyrene | 53 | 93 : 7 [1] |

| 4 | ortho-trimethoxy | cis-rich 2,4,6-trimethoxy-β-bromostyrene | 76 | 24 : 76 [1] |

Key mechanistic features:

- Reduction of dibromomethylchromium(III) to the bromomethylidyne species is effected by the bis-silyl dihydropyrazine, releasing two equivalents of trimethylsilyl bromide and tetramethylpyrazine [1].

- The μ³-CH unit engages aldehyde carbonyl oxygen to form a four-membered oxachromacycle, whose C–O scission delivers the vinyl bromide and regenerates chromium(II) [1] [2].

- Triethylamine ligates chromium, preventing over-reduction to inactive chromium(I) or chromium(0) [1].

Alkyne Metathesis via Transient Carbyne Species

True chromium(II/III) alkylidyne catalysts remain elusive; nevertheless, stoichiometric studies illuminate the potential of chromium carbyne transfer in triple-bond scrambling. Early work by Takai and co-workers isolated geminal dichromium-carbenoid complexes, such as (trimethylsilyl)methyl-bridged Cr₂X₄(N,Nʹ-diamine)₂, that undergo addition to internal alkynes, followed by reductive elimination to give new internal alkynes—formally an intramolecular metathesis step [3].

Table 2 collates the limited quantitative data currently available.

| Complex (pre-formed) | Alkyne substrate | Temperature / °C | Observed product(s) | Yield /% |

|---|---|---|---|---|

| Cr₂(μ-CHSiMe₃)Br₄(N,Nʹ-ethylenediamine)₂ [3] | Pent-2-yne | 80 | Self-metathesis hex-3-yne | 21 |

| Cr₂(μ-CI)I₄(DME)₂ (Takai reagent analogue) [2] | Phenylacetylene | 60 | Trace homodimer | <5 |

| μ³-methylidyne cluster Cr₃Cl₃(μ²-Cl)₃(μ³-CH)₆ [2] | Diphenylacetylene | 25–80 | No metathesis; adduct only | 0 |

Although the chromium systems are markedly less efficient than state-of-the-art molybdenum or tungsten alkylidynes [4] [5], these observations confirm that discrete chromium carbyne motifs can engage in [2 + 2] cycloaddition with alkynes—the elementary step for productive metathesis. Density-functional calculations predict that the higher d-electron count in chromium(III) raises the barrier for metallacyclobutadiene fragmentation, rationalising the diminished turnover compared with d⁰ metals [5].

Research directions to unlock catalytic chromium alkyne metathesis therefore focus on:

- installing weaker π-donor ancillary ligands (for example fluoroalkoxides) [5];

- leveraging redox-non-innocent silanolate or phenolate tripodal frameworks that adapt metal electronegativity during the catalytic cycle [6] [4];

- decoupling ligand dissociation energy from rate-limiting metallacycle rearrangement, as recently achieved for rhenium(V) aqua alkylidynes [7].

Cyclopropanation Mechanisms Involving μ³-CH Transfer

Chromium-catalysed cyclopropanation with haloforms provides the clearest demonstration of catalytic μ³-CH (methylidyne) transfer. Ikeda, Nishi, Tsurugi and Mashima reported that chromium(III) chloride–N,N,Nʹ,Nʹ-tetramethylethylenediamine, reduced by two, three, five, six-tetramethyl-N,Nʹ-bis(trimethylsilyl)-one, four-dihydropyrazine, converts allylic or terminal alkenes into trans-bromocyclopropanes at fifty degrees Celsius with outstanding functional-group tolerance [8].

Table 3 presents kinetic and selectivity data for representative substrates.

| Alkene substrate | Product bromocyclopropane | Yield /% | trans : cis | Notes |

|---|---|---|---|---|

| Allyl benzyl ether | trans-bromocyclopropyl benzyl ether | 93 | 89 : 11 [8] | Five mol % chromium |

| Allyl phenyl ether | trans-bromocyclopropyl phenyl ether | 92 | 88 : 12 [8] | Electron-rich aryl tolerated |

| 1-Octene | trans-bromocyclopropyl octane | 78 | 87 : 13 [8] | Simple aliphatic |

| Cycloheptene | Bicyclic bromocyclopropane | 65 | Single diastereomer [8] | Ring fusion |

Mechanistic highlights [8]:

- Chromium(II) species derived from bis-silyl reductant attacks bromoform, yielding a dibromomethylchromium(III) complex and chromium(III) tribromide.

- The organosilicon reductant immediately removes one bromide to furnish a mononuclear bromomethylidyne chromium(III) fragment.

- Concerted [2 + 1] cycloaddition between the methylidyne carbon and the C=C π bond generates a chromacyclobutane, which undergoes reductive elimination to release the bromocyclopropane and chromium(I).

- Comproportionation between chromium(I) and chromium(III) regenerates the active chromium(II) catalyst, closing the redox cycle.

The turnover-limiting step is pyridine (or tetramethylethylenediamine) dissociation prior to alkyne/alkene coordination, with an experimental activation free energy of approximately twenty-seven kilocalories per mole [8].

Across olefination, alkyne metathesis, and cyclopropanation, transient chromium-methylidyne units exhibit diverse carbon–carbon bond-forming reactivity. Catalytic olefination and cyclopropanation are now productive, high-yielding processes that avoid metallic reductant waste through silicon-based electron donors. In contrast, catalytic chromium alkyne metathesis remains an unsolved challenge, limited by unfavourable metallacyclobutadiene energetics. Ligand engineering inspired by silanolate “canopy” molybdenum complexes and recent rhenium(V) aqua alkylidyne systems offers a promising roadmap to overcome these barriers and realise user-friendly chromium triple-bond metathesis catalysts.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 8 companies with hazard statement code(s):;

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

12105-81-6

11130-49-7

Wikipedia

Dates

carbide, CrC. J Chem Phys. 2005 Jul 1;123(1):014302. PubMed PMID: 16035830.

2: Boisselier G, Maury F, Schuster F. Growth of chromium carbide in a hot wall

DLICVD reactor. J Nanosci Nanotechnol. 2011 Sep;11(9):8289-93. PubMed PMID:

22097571.

3: Cho S, Kikuchi K, Kawasaki A, Kwon H, Kim Y. Effective load transfer by a

chromium carbide nanostructure in a multi-walled carbon nanotube/copper matrix

composite. Nanotechnology. 2012 Aug 10;23(31):315705. doi:

10.1088/0957-4484/23/31/315705. Epub 2012 Jul 13. PubMed PMID: 22797555.

4: Magnuson M, Andersson M, Lu J, Hultman L, Jansson U. Electronic structure and

chemical bonding of amorphous chromium carbide thin films. J Phys Condens Matter.

2012 Jun 6;24(22):225004. doi: 10.1088/0953-8984/24/22/225004. Epub 2012 May 2.

PubMed PMID: 22553115.

5: ROSHCHINA TA. [COMPARATIVE EVALUATION OF THE EFFECT OF CHROMIUM CARBIDE AND

BORIDE DUST ON THE ORGANISM]. Gig Sanit. 1964 Aug;29:25-8. Russian. PubMed PMID:

14249256.